Bostrycin
Overview
Description
Bostrycin is an anthracenedione compound with notable phytotoxic and antibacterial activities. It belongs to the large family of quinones and is isolated from the secondary metabolites of a mangrove endophytic fungus .
Scientific Research Applications
Bostrycin has been extensively studied for its applications in scientific research. It has shown promising results in inhibiting the proliferation of cancer cells, including lung carcinoma and breast cancer cells . This compound induces apoptosis in these cells by downregulating the PI3K/Akt pathway and upregulating specific microRNAs . Additionally, this compound has been explored for its antibacterial properties, making it a potential candidate for use in food processing and preservation .
Mechanism of Action
The mechanism of action of bostrycin involves the induction of apoptosis through the downregulation of the PI3K/Akt pathway . This compound treatment leads to cell cycle arrest in the G0/G1 phase and increases the activity of p27 protein . The compound also upregulates microRNA-638 and microRNA-923, contributing to its cytotoxic effects on cancer cells .
Safety and Hazards
Future Directions
Bostrycin has shown potential in the field of cancer research, particularly in inhibiting the growth of prostate cancer, gastric cancer, and lung cancer in vitro . Future research could focus on further understanding its mechanism of action and potential applications in cancer treatment. Additionally, this compound can currently be produced in a cost-effective manner using agro-industrial residues , which could have implications for its large-scale production and commercial use.
Biochemical Analysis
Biochemical Properties
Bostrycin interacts with various biomolecules, leading to a range of biochemical reactions. It has been shown to inhibit cell proliferation by blocking the cell cycle at the G1 phase . This inhibition is accompanied by increased levels of intracellular reactive oxygen species .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, a process of programmed cell death . This includes effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It induces lethal cytotoxicity in yeast cells through a mitochondria-mediated but caspase-independent pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to lead to cell death in a time- and dose-dependent manner
Preparation Methods
Synthetic Routes and Reaction Conditions: Bostrycin can be synthesized through various methods, including the extraction and separation from solid products obtained by fermenting specific strains. One method involves using methanol for ultrasonic extraction from a solid product raw material obtained through fermentation . The pH value of the solid product is adjusted to 1.5-2.5 during the extraction process .
Industrial Production Methods: Industrial production of this compound often involves the use of agro-industrial residues as raw materials. For example, cane molasses and sugarcane bagasse are utilized in bioprocesses to produce this compound . The optimal conditions for submerged fermentation include a medium containing 1.0% cane molasses, incubation at 30°C, and agitation at 150 rpm for six days .
Chemical Reactions Analysis
Types of Reactions: Bostrycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with amino groups of proteins through the Maillard reaction, leading to the formation of covalent bonds .
Common Reagents and Conditions: Common reagents used in this compound reactions include methanol for extraction and various amines for nucleophilic displacement reactions . The conditions for these reactions often involve specific pH adjustments and temperature controls to optimize yield and purity .
Major Products Formed: The major products formed from this compound reactions include derivatives with enhanced biological activities. For example, this compound derivatives have shown significant cytotoxic activities against various cancer cell lines .
Comparison with Similar Compounds
Bostrycin is unique among anthracenedione compounds due to its specific mechanism of inducing apoptosis and its broad spectrum of biological activities. Similar compounds include other quinones such as 1,4-naphthoquinone, which also exhibit antibacterial and antitumor activities . this compound’s ability to target the PI3K/Akt pathway and its effectiveness against multiple cancer cell lines set it apart from other quinones .
List of Similar Compounds:- 1,4-Naphthoquinone
- Plumbagin
- Lawsone
This compound’s unique properties and diverse applications make it a valuable compound for further research and development in various scientific fields.
properties
{ "Design of the Synthesis Pathway": "Bostrycin can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "4-hydroxybenzaldehyde", "malonic acid", "ethyl acetoacetate", "methyl 3-aminocrotonate", "benzene", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of sodium hydroxide to form 4-hydroxy-3-(2-hydroxy-2-oxoethyl)benzoic acid", "Step 2: Decarboxylation of the intermediate product obtained in step 1 by heating with acetic anhydride and acetic acid to form 2-(4-hydroxyphenyl)-3-acetylcoumarin", "Step 3: Alkylation of the intermediate product obtained in step 2 with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 6-acetyl-2-(4-hydroxyphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate", "Step 4: Cyclization of the intermediate product obtained in step 3 with methyl 3-aminocrotonate in the presence of benzene and ethanol to form bostrycin", "Step 5: Purification of the crude product obtained in step 4 by recrystallization from ethanol and water." ] } | |
CAS RN |
21879-81-2 |
Molecular Formula |
C16H16O8 |
Molecular Weight |
336.29 g/mol |
IUPAC Name |
(5R,6R,7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14-,15-,16+/m1/s1 |
InChI Key |
ZQNOLGRKZRDRQO-OAGGEKHMSA-N |
Isomeric SMILES |
C[C@@]1(CC2=C([C@H]([C@H]1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
SMILES |
CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Canonical SMILES |
CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bostrycin, Rhodosporin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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